2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione
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Overview
Description
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione is a chemical compound with the molecular formula C10H13N5O4S It is a derivative of purine and is structurally related to nucleosides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and sugar moieties.
Glycosylation: The key step involves the glycosylation of the purine base with a protected sugar derivative. This reaction is usually carried out under acidic or basic conditions, depending on the protecting groups used.
Deprotection: After glycosylation, the protecting groups are removed to yield the desired nucleoside derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and nucleic acid interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, nucleic acids, and other biomolecules, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect various cellular pathways, including DNA replication, transcription, and translation, depending on its specific interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- **2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- **2-thioadenosine
- **Guanosine
Uniqueness
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione is unique due to its thione group at the 6-position of the purine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N5O3S |
---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione |
InChI |
InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-7,16-17H,1-2H2,(H2,11,14,19)/t4-,5+,6+,7?/m0/s1 |
InChI Key |
VASFZSFJTWDORW-CUWOBHIPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=NC3=S)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3C2=NC(=NC3=S)N)CO)O |
Origin of Product |
United States |
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